molecular formula C17H19BrN4O2 B2365340 N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421441-58-8

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2365340
CAS No.: 1421441-58-8
M. Wt: 391.269
InChI Key: ONDNSADZNKSXKC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazinone Moiety: This step involves the reaction of the piperidine intermediate with a pyridazinone derivative under suitable conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide
  • N-(2-Fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide
  • N-(2-Iodophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide

Uniqueness

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound is C13H10BrN3O2. The compound features a piperidine ring, a bromophenyl group, and a pyridazinone moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H10BrN3O2
Molecular Weight308.1274 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine and pyridazine exhibit notable antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against various bacterial strains.

Case Study: Antibacterial Properties

A study evaluated the antibacterial efficacy of several synthesized compounds against Salmonella typhi and Bacillus subtilis. The compounds were tested using the agar streak dilution method, revealing that those with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Research indicates that similar piperidine derivatives have been effective in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Piperidine Derivative ABreast CancerApoptosis induction
Piperidine Derivative BLung CancerCell cycle arrest
N-(2-bromophenyl) derivativeColon CancerInhibition of angiogenesis

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds related to this compound can effectively inhibit acetylcholinesterase (AChE) and urease. These enzymes are critical targets in treating neurodegenerative diseases and gastrointestinal disorders.

Case Study: AChE Inhibition

A series of piperidine derivatives were tested for AChE inhibition. The results indicated that the presence of specific functional groups significantly enhanced inhibitory activity. Compounds with a bromophenyl substitution showed promising results compared to standard inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine ring or the introduction of different substituents on the phenyl group can lead to variations in biological efficacy.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the phenyl ring exhibited higher antimicrobial and anticancer activities.
  • Pyridazine Moiety : The presence of the pyridazine structure is essential for maintaining biological activity.
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with improved binding affinity to target enzymes.

Properties

IUPAC Name

N-(2-bromophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDNSADZNKSXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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